4'-Epidoxorubicin (hydrochloride)
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Overview
Description
4’-Epidoxorubicin (hydrochloride) is an anthracycline antibiotic and a stereoisomer of doxorubicin. It is primarily used as an antineoplastic agent in chemotherapy, particularly for treating breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . The compound is known for its ability to intercalate DNA strands, thereby inhibiting DNA and RNA synthesis and inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Epidoxorubicin is synthesized through a fermentation process involving genetically engineered strains of Streptomyces peucetius. This bacterium naturally produces anthracycline antibiotics like doxorubicin and daunorubicin. By introducing heterologous genes from Streptomyces avermitilis or Saccharopolyspora erythraea into a mutant strain of Streptomyces peucetius, the production of 4’-epimeric anthracyclines is achieved . The fermentation process is optimized by replacing the chromosomal copy of certain genes and introducing further mutations to enhance product yields .
Industrial Production Methods: The industrial production of 4’-Epidoxorubicin involves large-scale fermentation followed by purification processes. The fermentation broth is subjected to extraction and chromatographic techniques to isolate and purify the compound. The final product is then converted to its hydrochloride salt form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: 4’-Epidoxorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Epidoxorubicin, such as hydroquinone derivatives and substituted anthracyclines .
Scientific Research Applications
Mechanism of Action
4’-Epidoxorubicin exerts its antitumor effects by intercalating between DNA base pairs, thereby inhibiting DNA and RNA synthesis. This intercalation triggers DNA cleavage by topoisomerase II, leading to cytocidal activity . The compound also generates cytotoxic free radicals that cause further damage to DNA and cellular components . Additionally, 4’-Epidoxorubicin binds to cell membranes and plasma proteins, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic used in chemotherapy.
Daunorubicin: An anthracycline antibiotic similar to doxorubicin, used for treating leukemia.
Idarubicin: A synthetic anthracycline derivative used in the treatment of acute myeloid leukemia.
4’-Epidoxorubicin stands out due to its unique stereochemistry and reduced side effects, making it a valuable compound in cancer treatment.
Properties
Molecular Formula |
C27H29NO11 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17+,22-,27-/m0/s1 |
InChI Key |
AOJJSUZBOXZQNB-WPFMFTOPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
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